1-Benzyl-2,3-dihydro-1H-indol-6-ylamine dihydrochloride
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Overview
Description
1-Benzyl-2,3-dihydro-1H-indol-6-ylamine dihydrochloride is a chemical compound with the molecular formula C15H18Cl2N2 and a molecular weight of 297.22 g/mol . It is a derivative of indole, a significant heterocyclic system found in many natural products and pharmaceuticals. This compound is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-2,3-dihydro-1H-indol-6-ylamine dihydrochloride typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Formation of the Dihydrochloride Salt: The final step involves the treatment of the amine derivative with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods: Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the general synthetic routes mentioned above can be scaled up for industrial production with appropriate modifications to reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-2,3-dihydro-1H-indol-6-ylamine dihydrochloride undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation Products: Oxidized derivatives of the indole ring.
Reduction Products: Reduced derivatives of the indole ring.
Substitution Products: Substituted benzyl and amine derivatives.
Scientific Research Applications
1-Benzyl-2,3-dihydro-1H-indol-6-ylamine dihydrochloride has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various indole derivatives and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Benzyl-2,3-dihydro-1H-indol-6-ylamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors in biological systems, leading to various biochemical effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-Benzyl-2,3-dihydro-1H-indole: A closely related compound with similar chemical properties but lacking the amine group at the 6-position.
2,3-Dihydro-1H-indol-6-ylamine: Another related compound with an amine group at the 6-position but without the benzyl group.
Uniqueness: 1-Benzyl-2,3-dihydro-1H-indol-6-ylamine dihydrochloride is unique due to the presence of both the benzyl and amine groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-benzyl-2,3-dihydroindol-6-amine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2.2ClH/c16-14-7-6-13-8-9-17(15(13)10-14)11-12-4-2-1-3-5-12;;/h1-7,10H,8-9,11,16H2;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQTQFDYXJIQNNU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=CC(=C2)N)CC3=CC=CC=C3.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18Cl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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